2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-
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Overview
Description
Preparation Methods
The synthesis of 4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxy-2’-methyl-2-naphth-p-anisidide typically involves a series of organic reactions. One common method includes the diazotization of 2-amino-5-carbamoyl-o-tolyl, followed by coupling with 3-hydroxy-2’-methyl-2-naphth-p-anisidide. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and consistent quality of the compound. These methods often include stringent controls on reaction conditions, purification processes, and quality assurance measures.
Chemical Reactions Analysis
4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxy-2’-methyl-2-naphth-p-anisidide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxy-2’-methyl-2-naphth-p-anisidide has several scientific research applications:
Chemistry: It is used as a standard pigment in analytical chemistry for studying the properties of azo compounds.
Biology: The compound’s stability and color properties make it useful in biological staining techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxy-2’-methyl-2-naphth-p-anisidide primarily involves its interaction with light and other chemicals. The azo group (-N=N-) in the compound is responsible for its color properties, as it absorbs specific wavelengths of light. Additionally, the compound can form stable complexes with other molecules, which can influence its behavior in various applications .
Comparison with Similar Compounds
4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxy-2’-methyl-2-naphth-p-anisidide is unique due to its specific chemical structure, which imparts excellent stability and color properties. Similar compounds include:
4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxy-2-naphtho-o-phenetidide: Another azo compound with similar applications but different substituents, affecting its solubility and stability.
Pigment Red 184: A related pigment with different color properties and stability profiles.
These compounds share similar uses but differ in their chemical properties, making each suitable for specific applications .
Properties
CAS No. |
4047-75-0 |
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Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-hydroxy-N-(4-methoxy-2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24N4O4/c1-15-8-9-18(26(28)33)14-23(15)30-31-24-20-7-5-4-6-17(20)13-21(25(24)32)27(34)29-22-11-10-19(35-3)12-16(22)2/h4-14,32H,1-3H3,(H2,28,33)(H,29,34) |
InChI Key |
PRULGZSPPPDLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)C)O |
Origin of Product |
United States |
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